molecular formula C13H19Cl3N2O3 B1684621 PX-478 CAS No. 685898-44-6

PX-478

Cat. No.: B1684621
CAS No.: 685898-44-6
M. Wt: 357.7 g/mol
InChI Key: VIOQJIQHAPOIKF-YDALLXLXSA-N
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Mechanism of Action

Target of Action

The primary target of PX-478 is the hypoxia-inducible factor-1α (HIF-1α) . HIF-1α is a transcription factor that controls the expression of several genes crucial for the growth and survival of cancer cells .

Mode of Action

This compound inhibits HIF-1α protein levels and transactivation in a variety of cancer cell lines . It decreases levels of HIF-1α mRNA and inhibits translation . To a lesser extent, this compound also inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . The inhibitory effect of this compound on HIF-1α levels is primarily due to its inhibition of translation .

Biochemical Pathways

This compound affects the HIF-1α pathway, which is critical for cellular response to hypoxia . By inhibiting HIF-1α, this compound impacts the expression of downstream target genes that are important for tumor growth and survival . These genes contribute to various functions, including angiogenesis (new blood vessel growth), glucose metabolism, and protection against apoptosis (programmed cell death) .

Result of Action

This compound has demonstrated potent antitumor activity against a variety of human tumor xenografts . It has been associated with marked tumor regression, prolonged delays in tumor growth, and even cure in some cases . The antitumor response to this compound has shown a highly significant positive correlation with tumor HIF-1α levels .

Action Environment

The action of this compound is influenced by the oxygen levels in the tumor environment. Hypoxia is a common feature of solid tumors, and the ability of this compound to function in hypoxic conditions is a significant aspect of its antitumor activity .

Safety and Hazards

PX-478 2HCl is considered toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

PX-478 interacts with the HIF-1α subunit, inhibiting its protein levels and transactivation in a variety of cancer cell lines . This interaction occurs in both normoxia and hypoxia and does not require the presence of the von Hippel Lindau protein or p53 . The inhibition of HIF-1α by this compound results in decreased expression of HIF-1α downstream target genes, which are important for tumor growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the formation of vascular endothelial growth factor (VEGF) induced by hypoxia . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, this compound has been shown to reduce cell proliferation and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves multiple levels of HIF-1α inhibition. It decreases levels of HIF-1α mRNA and inhibits its translation . Additionally, this compound inhibits HIF-1α deubiquitination, resulting in increased levels of polyubiquitinated HIF-1α . These actions together contribute to its antitumor activity against HIF-1α-expressing tumors .

Temporal Effects in Laboratory Settings

The effect of this compound in lowering HIF-1α levels is not immediate, taking about 8 hours to develop . This delay might be explained by the metabolism of this compound to an active constituent or a slowly developing effect of this compound .

Dosage Effects in Animal Models

In animal models, this compound has shown significant antitumor activity. It causes marked tumor regression, prolonged delays in tumor growth, and even cures in some cases . The dosage effects of this compound vary with different dosages, and high doses may lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in the metabolic pathway of HIF-1α. It inhibits the expression of HIF-1α, which is a key regulator of cellular response to hypoxia . This inhibition affects the metabolic flux and metabolite levels within the cell .

Transport and Distribution

It is known that this compound can effectively reduce HIF-1α levels in various cell types, suggesting that it can be transported and distributed effectively within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that it interacts with HIF-1α, a nuclear transcription factor, it is likely that this compound may localize to the nucleus where it exerts its effects .

Preparation Methods

PX-478 can be synthesized through a series of chemical reactions involving the introduction of the bis(chloroethyl)amino group and the N-oxide functionality. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

PX-478 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: this compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: The bis(chloroethyl)amino group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

PX-478 is unique among HIF-1α inhibitors due to its ability to inhibit HIF-1α at multiple levels, including translation and deubiquitination. Similar compounds include:

This compound stands out due to its multifaceted mechanism of action and its potent antitumor activity in various preclinical models .

Properties

{ "Design of the Synthesis Pathway": "PX-478 2HCl can be synthesized using a multi-step process involving a series of reactions.", "Starting Materials": [ "4-nitrobenzyl alcohol", "N,N-dimethylformamide", "sodium hydride", "ethyl 2-methylacetoacetate", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Conversion of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde using sodium hydride and N,N-dimethylformamide", "Step 2: Condensation of 4-nitrobenzaldehyde with ethyl 2-methylacetoacetate to form 4-nitrophenyl-2-methylacetoacetate", "Step 3: Reduction of 4-nitrophenyl-2-methylacetoacetate to 4-amino-2-methylbenzoic acid using sodium hydride and N,N-dimethylformamide", "Step 4: Cyclization of 4-amino-2-methylbenzoic acid to form 2-(1H-indol-3-yl)-3-(4-nitrophenyl)propanoic acid using hydrochloric acid", "Step 5: Reduction of 2-(1H-indol-3-yl)-3-(4-nitrophenyl)propanoic acid to PX-478 using sodium hydride and N,N-dimethylformamide", "Step 6: Formation of PX-478 2HCl by reacting PX-478 with hydrochloric acid in diethyl ether" ] }

PX-478 is a novel small molecule compound that inhibits the activity of hypoxia inducible factor (HIF)-1 alpha, a transcription factor that controls the expression of a number of genes important for growth and survival of cancer cells. Genes regulated by HIF-1 alpha contribute to diverse functions including new blood vessel growth (angiogenesis), use of glucose for energy, and protection against apoptosis (programmed cell death). Preclinical data have demonstrated that PX-478 can induce apoptosis in experimental tumor models, as well as the down-regulation of factors which control angiogenesis, such as vascular endothelial growth factor (VEGF).

CAS No.

685898-44-6

Molecular Formula

C13H19Cl3N2O3

Molecular Weight

357.7 g/mol

IUPAC Name

4-[(2S)-2-amino-2-carboxyethyl]-N,N-bis(2-chloroethyl)benzeneamine oxide;hydrochloride

InChI

InChI=1S/C13H18Cl2N2O3.ClH/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1

InChI Key

VIOQJIQHAPOIKF-YDALLXLXSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl.Cl

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-].Cl

Appearance

Brown solid powder (wax-like solid or semi-solid after absorb moisture from air). PX478 HCl is highly hygroscopic, and may become wax-like material after exposing in air, which will not impact the stability.

685898-44-6

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in water. PX-478 was found to be not stable at basic buffer, and stable in acidic buffer.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide
PX 478
PX-478
PX478 cpd
S-2-amino-3-(4'-N,N-bis(2-chloroethyl)amino)phenylpropionic acid N-oxide dihydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of PX-478?

A1: this compound selectively inhibits the activity of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia). []

Q2: How does this compound inhibit HIF-1α?

A2: this compound inhibits HIF-1α through multiple mechanisms. It reduces HIF-1α protein levels by decreasing HIF-1α mRNA levels and inhibiting HIF-1α translation. [] Additionally, this compound inhibits HIF-1α deubiquitination, leading to increased degradation of HIF-1α. [] This multi-level inhibition distinguishes this compound from other HIF-1α inhibitors.

Q3: What are the downstream effects of HIF-1α inhibition by this compound?

A3: HIF-1α inhibition by this compound leads to a decrease in the expression of HIF-1 target genes. [] These genes are involved in various processes crucial for tumor growth and survival, including:

  • Angiogenesis: Reduced expression of vascular endothelial growth factor (VEGF), a key regulator of blood vessel formation. [, , ]
  • Glycolysis: Inhibition of genes involved in glucose uptake and metabolism, such as glucose transporter-1 (GLUT1). [, ]
  • Cell survival: Suppression of anti-apoptotic proteins and induction of tumor cell apoptosis. []
  • Metastasis: Reduced tumor cell migration and invasion. [, ]

Q4: Does this compound affect HIF-1α expression in normal cells?

A4: this compound demonstrates selectivity towards HIF-1α in tumor cells. Preclinical studies observed significant HIF-1α suppression in various human tumor xenografts while minimally affecting HIF-1α levels in surrounding normal tissues. []

Q5: Is the antitumor activity of this compound solely dependent on HIF-1α inhibition?

A5: While HIF-1α inhibition is considered the primary mechanism, research suggests this compound might exert additional antitumor effects. For instance, in pancreatic cancer models, this compound potentiated the effect of radiation therapy, suggesting an impact on tumor microenvironment beyond direct tumor cell killing. []

Q6: What types of cancer have been studied in the context of this compound treatment?

A6: Preclinical studies have investigated the efficacy of this compound in various cancer models, including:

  • Pancreatic Ductal Adenocarcinoma (PDAC) [, ]
  • Lung Cancer (including Small Cell Lung Cancer and Adenocarcinoma) [, , , ]
  • Breast Cancer []
  • Glioma [, , , ]
  • Multiple Myeloma [, ]
  • Esophageal Squamous Cell Cancer []
  • Prostate Cancer [, , ]
  • Cervical Cancer []
  • Renal Cell Carcinoma []

Q7: What is the evidence supporting the in vivo efficacy of this compound in cancer?

A7: Multiple preclinical studies using human tumor xenograft models have demonstrated significant antitumor activity of this compound. These studies reported:

  • Tumor Growth Inhibition: Significant reduction in tumor volume across various cancer models. [, , , , , , , ]
  • Increased Survival: Prolonged survival of mice bearing different tumor types. [, , , ]
  • Reduced Metastasis: Suppression of metastasis to distant organs in models of lung cancer and multiple myeloma. [, ]
  • Radiosensitization: Enhanced the efficacy of radiation therapy in pancreatic and other cancer models. [, ]
  • Chemosensitization: Improved response to chemotherapeutic agents like gemcitabine and carfilzomib in pancreatic cancer and multiple myeloma models, respectively. [, ]

Q8: How does hypoxia impact the response of cancer cells to this compound?

A8: While this compound demonstrates efficacy under both normoxic and hypoxic conditions, the required concentration for HIF-1α downregulation might differ. Notably, lower concentrations of this compound effectively inhibited HIF-1α in normoxic conditions compared to hypoxic conditions. []

Q9: What are the limitations of current preclinical data and what future research is needed?

A9: While preclinical data are encouraging, limitations exist:

    Q10: What is the molecular formula and weight of this compound?

    A10: The molecular formula of this compound is C12H17Cl2N3O3, and its molecular weight is 338.2 g/mol. []

    Q11: What is the safety profile of this compound based on preclinical studies?

    A11: While preclinical studies suggest this compound is generally well-tolerated, some adverse effects have been reported in animal models:

    • Neutropenia: A decrease in the number of neutrophils (a type of white blood cell). []
    • Weight Loss: Observed in some animal models, but the severity and reversibility are unclear. []

    Q12: What are the potential advantages of this compound over other HIF-1α inhibitors?

    A12: this compound exhibits several potential advantages:

    • Multi-level Inhibition: Its ability to target HIF-1α through multiple mechanisms might contribute to greater efficacy compared to inhibitors with a single target. []
    • Oral Bioavailability: Preclinical studies demonstrate its potential for oral administration, which is more convenient for patients compared to intravenous formulations. [, , , ]
    • Efficacy in Resistant Tumors: Preliminary evidence suggests this compound may overcome resistance to other therapies, such as radiation and certain chemotherapeutics. [, ]

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